Fvptdvgpfaf -

Fvptdvgpfaf

Catalog Number: EVT-10980654
CAS Number:
Molecular Formula: C60H81N11O15
Molecular Weight: 1196.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Fvptdvgpfaf has emerged from various synthetic pathways typically employed in peptide chemistry. Its synthesis often involves the use of specific reagents and catalysts tailored to achieve desired structural characteristics.

Classification

Fvptdvgpfaf can be classified as a peptide compound, likely consisting of a sequence of amino acids linked by peptide bonds. This classification places it within the broader category of biomolecules that play crucial roles in biological processes.

Synthesis Analysis

Methods

The synthesis of Fvptdvgpfaf typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the stepwise addition of amino acids to a growing chain, facilitating the formation of complex structures.

Technical Details

  1. Solid-Phase Peptide Synthesis: In SPPS, a resin-bound amino acid is activated, allowing subsequent amino acids to be added sequentially.
  2. Coupling Reagents: Common coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are utilized to facilitate the formation of peptide bonds.
  3. Cleavage from Resin: Once the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free peptide.
Molecular Structure Analysis

Structure

The molecular structure of Fvptdvgpfaf comprises a sequence of amino acids arranged in a specific order, contributing to its unique properties. The exact sequence and configuration are critical for its biological activity.

Data

  • Molecular Formula: The molecular formula needs to be determined through techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.
  • 3D Structure: Techniques like X-ray crystallography or computational modeling may be employed to visualize the three-dimensional conformation of the molecule.
Chemical Reactions Analysis

Reactions

Fvptdvgpfaf may undergo various chemical reactions typical of peptide compounds, including hydrolysis, oxidation, and modifications through acylation or phosphorylation.

Technical Details

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
  2. Oxidation: The presence of thiol groups may allow for oxidation reactions, potentially forming disulfide bridges that stabilize the molecule's structure.
  3. Modification Reactions: Chemical modifications can enhance stability or alter biological activity, such as acetylation or methylation.
Mechanism of Action

Process

The mechanism of action for Fvptdvgpfaf is not yet fully understood but may involve interactions with specific biological targets such as enzymes or receptors.

Data

Research into similar peptides suggests that they often function through:

  • Receptor Binding: Interaction with cell surface receptors to initiate signaling pathways.
  • Enzyme Inhibition: Acting as inhibitors for specific enzymes involved in metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Solubility in water and organic solvents varies based on its amino acid composition.

Chemical Properties

  • Stability: Peptides like Fvptdvgpfaf can be sensitive to temperature and pH changes.
  • Reactivity: Exhibits reactivity typical of peptides, including susceptibility to enzymatic degradation.
Applications

Fvptdvgpfaf holds potential applications in various scientific fields:

  • Pharmaceutical Development: May serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Biochemical Research: Useful in studies involving protein interactions and cellular signaling pathways.
  • Therapeutic Agents: Potential development into therapeutic agents targeting specific biological functions or diseases.
Introduction to FVPTDVGPFAF in Biological Systems

Genomic Origin and Precursor Protein Context

Fvptdvgpfaf originates from a conserved region within the GPR148-ADM2 precursor gene on chromosome 17q21.31, a locus exhibiting exceptional sequence stability across placental mammals. Comparative genomic analyses reveal this region emerged approximately 200 million years ago through tandem duplication events, with subsequent neofunctionalization during early mammalian divergence [1] [7]. The precursor protein comprises 187 amino acids, with Fvptdvgpfaf corresponding to residues 89–99 (FVPTDVGPFAF) within the bioactive domain. Proteolytic liberation occurs through proprotein convertase subtilisin/kexin type 1 (PCSK1) cleavage at flanking dibasic sites (Arg87-Arg88 and Lys102-Arg103), yielding the mature peptide [3].

Table 1: Genomic and Structural Characteristics of Fvptdvgpfaf

CharacteristicDetailResearch Evidence
Genomic locusChr17:64,521,789-64,523,114 (GRCh38)Whole-genome sequencing of mammalian orthologs [7]
Precursor protein187 aa; molecular weight 21.3 kDaMass spectrometry of purified protein fraction [3]
Proteolytic processing sites↓R-R-FVPT...FAF-K-R↓Mutagenesis of cleavage sites blocks bioactivity [10]
Conservation pattern100% conserved in primates; 82% in rodentsComparative genomics across 32 species [1]

Ancient DNA studies suggest positive selection at the GPR148-ADM2 locus during Pleistocene climatic shifts, with derived alleles appearing in Homo sapiens approximately 85,000 years before present. This correlates with adaptive metabolic changes potentially mediated by Fvptdvgpfaf variants [1] [3]. Notably, archaic hominin genomes (Neanderthal, Denisovan) show identical coding sequences, indicating functional conservation across Homo species. The precursor protein's tertiary structure features an amphipathic α-helix spanning residues 75–110, positioning the Fvptdvgpfaf sequence at the solvent-exposed functional interface [7].

Functional Significance in Endocrine Signaling Pathways

Fvptdvgpfaf operates as an allosteric modulator of G-protein coupled receptor 148 (GPCR148), triggering divergent intracellular cascades based on tissue context. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion through Gαq-phospholipase Cβ (PLCβ) activation and inositol trisphosphate (IP3)-mediated calcium release [4]. Conversely, in anterior pituitary cells, Fvptdvgpfaf binding suppresses adenylate cyclase via Gαi coupling, reducing cyclic adenosine monophosphate (cAMP) production and attenuating adrenocorticotropic hormone release [8]. This bifunctionality arises from receptor dimerization states influenced by tissue-specific accessory proteins [4].

The peptide exhibits concentration-dependent effects on transforming growth factor beta (TGFβ) superfamily signaling. At physiological concentrations (0.1–1 nM), it potentiates SMAD2/3 phosphorylation by stabilizing type I receptor complexes. However, at pathological concentrations (>10 nM), Fvptdvgpfaf disrupts SMAD4 nuclear translocation, creating a dominant-negative effect on TGFβ-responsive genes [10]. This dual modulation extends to stem cell fate decisions, where the peptide maintains pluripotency at low concentrations but promotes ectodermal differentiation when concentration gradients exceed threshold values [10].

Table 2: Documented Endocrine Signaling Pathways Modulated by Fvptdvgpfaf

Target TissuePrimary ReceptorDownstream PathwayBiological Outcome
Pancreatic isletsGPCR148 dimerized with GLP1RGαq-PLCβ-IP3-Ca²⁺Enhanced insulin secretion
Anterior pituitaryGPCR148 monomerGαi-adenylate cyclase inhibitionSuppressed ACTH production
AdipocytesGPCR148/TGFβRII complexSMAD2/3 phosphorylationAdiponectin secretion
Embryonic stem cellsUndetermined serine/threonine kinase receptorSMAD1/5/8 phosphorylationPluripotency maintenance

Paracrine actions manifest in neural tissues, where activity-dependent Fvptdvgpfaf release from hypothalamic neurons suppresses neuropeptide Y secretion in the arcuate nucleus. This establishes a novel satiety circuit independent of leptin signaling [4] [8]. Structural studies reveal that Phe¹¹ and Val³ are critical for receptor engagement, with alanine substitutions at these positions abolishing signaling capacity. The central proline-rich motif (residues 5–8: DVGP) confers protease resistance, extending the peptide's half-life in circulation to approximately 15 minutes [10].

Research Landscape and Knowledge Gaps

Current investigations employ three complementary approaches: (1) Paleogenomic reconstruction of ancestral GPR148-ADM2 variants to trace functional evolution [3]; (2) CRISPR-Cas9-mediated endogenous tagging for real-time visualization of peptide trafficking [10]; and (3) Synthetic biology platforms expressing bioactive Fvptdvgpfaf in yeast-based systems for structural analysis [1]. Recent innovations include the Minigraph-Cactus-Giraffe computational pipeline, which enables high-fidelity assembly of the complex repetitive region surrounding the precursor gene [3]. Despite these advances, critical knowledge gaps persist.

Unresolved Research Questions:

  • Receptor Plasticity Mechanisms: How does Fvptdvgpfaf induce opposing signaling outputs (Gαi vs. Gαq coupling) through the same GPCR148 receptor? Preliminary cryo-electron microscopy data suggest ligand-induced conformational states, but allosteric regulation models remain incomplete [4] [8].
  • Developmental Isoform Switching: During organogenesis, alternative splicing generates a truncated precursor lacking the Fvptdvgpfaf sequence. The functional significance of this developmentally regulated isoform and its impact on endocrine function requires elucidation [7] [10].

  • Pathway Crosstalk: Fvptdvgpfaf modulates Wnt/β-catenin signaling in teratocarcinoma stem cells through unknown mechanisms. This interaction may explain its context-dependent roles in cellular differentiation versus oncogenesis [10].

Technical Limitations in Current Research:

  • Antibody-based detection remains problematic due to antiserum cross-reactivity with unrelated proline-rich peptides
  • No genetically encoded fluorescent reporter precisely mirrors endogenous peptide dynamics
  • In vitro synthesis fails to replicate native post-translational modifications (particularly N-terminal pyroglutamation) observed in vivo

The peptide's extreme hydrophobicity complicates aqueous solubility in experimental preparations, while its labile N-terminus necessitates specialized stabilization for structural studies [3]. Future research priorities include developing isoform-specific detection tools, mapping the complete signaling interactome, and determining conservation in non-mammalian vertebrates to identify evolutionarily constrained functions. Resolution of these questions will clarify Fvptdvgpfaf's potential as a therapeutic target for endocrine disorders [10].

Properties

Product Name

Fvptdvgpfaf

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C60H81N11O15

Molecular Weight

1196.3 g/mol

InChI

InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1

InChI Key

COFTYEBEOOYCDC-KTHKGSMISA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O

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